N-(2-tert-butylphenyl)-3,4-difluorobenzenesulfonamide
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Overview
Description
N-(2-tert-butylphenyl)-3,4-difluorobenzenesulfonamide is a chemical compound with the molecular formula C14H16F2NO2S. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry and industry. Let’s explore its preparation methods, chemical reactions, applications, and more.
Preparation Methods
Synthetic Routes:
The synthesis of N-(2-tert-butylphenyl)-3,4-difluorobenzenesulfonamide involves several steps. One common method is the alkylation of phenol with isobutene under acid-catalyzed conditions. The reaction proceeds as follows:
-
Alkylation of Phenol:
- Phenol reacts with isobutene (2-methylpropene) in the presence of an acid catalyst.
- The tert-butyl group (t-Bu) is introduced at the ortho position of the phenol ring.
- The resulting compound is 2-tert-butylphenol.
-
Sulfonation:
- 2-tert-butylphenol undergoes sulfonation by reacting with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).
- The sulfonation introduces the sulfonamide group (SO2NH2) at the para position of the phenol ring.
- The product is this compound.
Industrial Production:
This compound serves as an intermediate in the industrial synthesis of 2,6-di-tert-butylphenol, a common antioxidant. Additionally, hydrogenation of 2-tert-butylphenol yields cis-2-tert-butylcyclohexanol, which finds use as a commercial fragrance .
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions.
Substitution: It can participate in substitution reactions.
Reduction: Reduction of the sulfonamide group is possible.
Common Reagents and Conditions:
Sulfonation: Sulfur trioxide (SO) or chlorosulfonic acid (ClSOH).
Hydrogenation: Hydrogen gas (H) with a suitable catalyst.
Major Products:
The major product is N-(2-tert-butylphenyl)-3,4-difluorobenzenesulfonamide itself.
Scientific Research Applications
N-(2-tert-butylphenyl)-3,4-difluorobenzenesulfonamide has applications in various fields:
Medicinal Chemistry: It may serve as a scaffold for designing bioactive compounds.
Industry: As an intermediate, it contributes to the production of antioxidants and fragrances.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While N-(2-tert-butylphenyl)-3,4-difluorobenzenesulfonamide is unique due to its specific substitution pattern, other sulfonamides with similar functionalities exist. further exploration of these analogs is essential to highlight their differences.
Properties
Molecular Formula |
C16H17F2NO2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-3,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C16H17F2NO2S/c1-16(2,3)12-6-4-5-7-15(12)19-22(20,21)11-8-9-13(17)14(18)10-11/h4-10,19H,1-3H3 |
InChI Key |
CAZSUAQVJKBZHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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